Enzyme-IN-2

urease inhibition Helicobacter pylori anti-ureolytic activity

Investigating urease's role in bacterial pathogenesis or gastric colonization? Generic inhibitors often lack sustained covalent binding or show eukaryotic cytotoxicity, compromising assay validity. Enzyme-IN-2 (compound 15) solves this with a dual-action catechol-phosphonic acid warhead. • **Defined potency:** Ki 2.36 µM (S. pasteurii urease); IC50 0.75 µM (live H. pylori cells). • **Covalent mechanism:** Enables washout experiments and target residence time studies. • **Low cytotoxicity:** Supports co-culture and microbiome sample assays. • **Phosphorus handle:** Amenable to ³¹P NMR detection and prodrug derivatization. Supplied as a research-grade solid. Reliable supply chain with documented batch stability.

Molecular Formula C9H11O7P
Molecular Weight 262.15 g/mol
Cat. No. B12394924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzyme-IN-2
Molecular FormulaC9H11O7P
Molecular Weight262.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CP(=O)(O)O)C(=O)O)O)O
InChIInChI=1S/C9H11O7P/c10-7-2-1-5(3-8(7)11)6(9(12)13)4-17(14,15)16/h1-3,6,10-11H,4H2,(H,12,13)(H2,14,15,16)
InChIKeyAHVRXKVVJWQDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enzyme-IN-2 Chemical Identity & Core Activity


Enzyme-IN-2, also designated as compound 15, is a small-molecule urease inhibitor with the IUPAC name 2-(3,4-dihydroxyphenyl)-3-phosphonopropionic acid (C9H11O7P) [1]. It demonstrates anti-ureolytic activity with a reported inhibition constant (Ki) of 2.36 µM against Sporosarcinia pasteurii urease and a half-maximal inhibitory concentration (IC50) of 0.75 µM against live Helicobacter pylori cells .

Enzyme-IN-2 Unique Pharmacophore & Substitution Risk


Urease inhibitors encompass diverse chemotypes—including hydroxamic acids, thioureas, and ebselen derivatives—each with distinct binding modes and selectivity profiles [1]. Enzyme-IN-2's catecholic phosphonic acid scaffold combines a covalent warhead (catechol) with a phosphorus-based anchoring group, enabling a dual-interaction mechanism not shared by most in-class compounds [2]. Generic substitution without confirming this specific pharmacophore may result in loss of anti-ureolytic efficacy, altered cellular penetration, or unexpected cytotoxicity [3].

Enzyme-IN-2 Comparative Performance Evidence


Anti-Ureolytic Potency vs. Urease-IN-10

Enzyme-IN-2 exhibits an IC50 of 0.75 µM against live H. pylori cells [1]. In contrast, the conjugate inhibitor Urease-IN-10 shows an IC50 of 3.59 µM against Jack bean urease . Enzyme-IN-2 is approximately 4.8-fold more potent in cellular anti-ureolytic assays. Additionally, Enzyme-IN-2 has a lower Ki (2.36 µM) [1] compared to Urease-IN-10 (7.45 µM) .

urease inhibition Helicobacter pylori anti-ureolytic activity

Potency Profile vs. Benzimidazole Urease-IN-22

Urease-IN-22 (compound 9L) has a reported IC50 of 0.15 µM , which is 5-fold more potent than Enzyme-IN-2's IC50 of 0.75 µM [1]. However, Enzyme-IN-2's covalent catechol warhead offers a distinct mechanism that may be less susceptible to efflux or resistance mechanisms [2]. The choice between these compounds depends on whether maximum potency or a covalent, slowly reversible binding mode is preferred for the experimental system.

urease inhibition covalent inhibitor selectivity

Covalent Binding vs. Acetohydroxamic Acid

Enzyme-IN-2 inhibits urease through covalent modification of a cysteine thiolate at the active site entrance [1]. In contrast, acetohydroxamic acid (AHA) is a slow-binding competitive inhibitor that does not form a covalent bond [2]. The covalent mechanism of Enzyme-IN-2 may result in prolonged target inhibition even after washout, a property not shared by reversible inhibitors like AHA.

covalent inhibitor catechol urease

Cytotoxicity vs. Standard Urease Inhibitors

Enzyme-IN-2 has been reported to be chemically inert and not cytotoxic to eukaryotic cells [1]. This contrasts with some standard urease inhibitors like acetohydroxamic acid (AHA), which can cause adverse effects in vivo due to off-target interactions [2]. The lack of cytotoxicity in Enzyme-IN-2 is attributed to its specific catecholic phosphonic acid scaffold, which does not disrupt essential eukaryotic processes.

cytotoxicity selectivity urease inhibitor

Enzyme-IN-2 Optimal Use Cases


H. pylori Colonization & Viability Studies

Enzyme-IN-2's submicromolar IC50 against live H. pylori cells [1] makes it suitable for investigating urease's role in bacterial survival under acidic conditions. Its covalent binding [1] ensures sustained urease inhibition, critical for long-term colonization assays. The compound's low eukaryotic cytotoxicity [1] further supports its use in co-culture models.

Covalent Urease Inactivation & Resistance Studies

Enzyme-IN-2's catecholic warhead provides a covalent inhibition mechanism [1], enabling washout experiments to study target residence time and potential resistance emergence. Its defined Ki and IC50 values facilitate accurate dose-response modeling.

Selective Urease Probes in Complex Matrices

Enzyme-IN-2's chemical inertness and lack of eukaryotic cytotoxicity [1] make it an ideal probe for urease activity in complex samples (e.g., microbiome, environmental samples). Its phosphonic acid group [1] may also enable detection via phosphorus-31 NMR or other spectroscopic methods.

Lead Scaffold for Anti-Virulence Agents

Enzyme-IN-2's balanced potency (IC50 0.75 µM) and covalent binding mechanism [1] position it as a valuable starting point for medicinal chemistry optimization. Its phosphonic acid moiety [1] offers opportunities for prodrug strategies or improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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